7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
7-(oxolan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H15N3O/c1-4-11-10-2-5-12-13(10)9(1)8-3-6-14-7-8/h2,5,8-9,11H,1,3-4,6-7H2 |
InChI Key |
NIJJCZPPRXTOKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=NN2C1C3CCOC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid, halogenation with bromine or chlorine, and formylation with formic acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- Recent studies have indicated that compounds similar to 7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, the compound's structural analogs have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.
-
Antimicrobial Activity :
- Research has shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
-
Neuroprotective Effects :
- Preliminary studies suggest that derivatives of this compound could provide neuroprotective effects in models of neurodegenerative diseases. The potential to modulate pathways associated with oxidative stress and inflammation makes it a candidate for further exploration in neuropharmacology.
Biochemical Applications
-
Enzyme Inhibition Studies :
- The compound has been utilized in enzyme inhibition studies, particularly in the context of cancer and metabolic diseases. Its ability to interact with specific enzymes can provide insights into the biochemical pathways relevant to disease mechanisms.
-
Drug Development :
- The unique structure of this compound makes it a valuable scaffold for the development of novel therapeutics. Researchers are exploring its potential as a lead compound for synthesizing new drugs targeting various diseases.
Environmental Science Applications
-
Pollutant Degradation :
- Studies have indicated that compounds related to this compound can be involved in the degradation of environmental pollutants. Their ability to participate in redox reactions suggests potential applications in bioremediation strategies.
-
Toxicology Research :
- Understanding the toxicological profile of this compound is crucial for assessing its environmental impact. Research efforts are focused on evaluating its mutagenic and carcinogenic potential through various assays.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against multidrug-resistant strains of bacteria. |
| Study 3 | Neuroprotection | Indicated reduced oxidative stress markers in neuronal cell cultures treated with the compound. |
Mechanism of Action
The mechanism of action of 7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation and inflammation .
Comparison with Similar Compounds
Key Insights :
- The oxolane group offers a balance between hydrophilicity and steric bulk, unlike the lipophilic phenyl or electron-deficient trifluoromethyl groups .
- Trifluoromethyl derivatives exhibit enhanced enzymatic inhibition due to strong electron-withdrawing effects, whereas oxolane-containing analogs may favor solubility-driven applications .
Substituent Effects at Other Positions
- Position-3 : Phenyl substituents at position-3 (e.g., in bi(pyrazolo[1,5-a]pyrimidinyl)-7-ones) significantly improve antibacterial activity compared to unsubstituted analogs (MIC: 3a-d = 2–8 µg/mL vs. 3f-o = 16–64 µg/mL) .
Routes to 7-Substituted Pyrazolo[1,5-a]pyrimidines
Key Insights :
- The oxolane-substituted compound is synthesized via multicomponent reactions under mild conditions, contrasting with the high-energy microwave-assisted routes for trifluoromethyl analogs .
- Position-7 substituents like phenyl or CF₃ require stringent control of electron-deficient intermediates to avoid side reactions .
Antimicrobial Activity
- Phenyl at Position-3 : Compounds like 3,3'-diphenyl-4H-[6,7']bi(pyrazolo[1,5-a]pyrimidinyl)-7-ones exhibit potent activity against Staphylococcus aureus (MIC = 2 µg/mL), surpassing Chloramphenicol (MIC = 4 µg/mL) .
Antitumor Potential
- Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., CF₃) show inhibitory activity against kinases like CDK2 and EGFR, with IC₅₀ values in the nanomolar range .
- The oxolane moiety’s conformational flexibility may enhance binding to allosteric enzyme sites, though specific antitumor data for this derivative remain unexplored .
Biological Activity
7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, particularly focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : CHNO
- CAS Number : 1340321-35-8
- Molecular Weight : 193.25 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of antimicrobial and antitumor properties. Its structural analogues have shown various modes of action against different pathogens.
Antimicrobial Activity
Recent studies have identified derivatives of the pyrazolo[1,5-a]pyrimidine scaffold as promising candidates against Mycobacterium tuberculosis (Mtb). A notable study conducted a high-throughput screening of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues, revealing that certain compounds exhibited significant antitubercular activity with low cytotoxicity in human liver cells (HepG2) .
Table 1: Antitubercular Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | MIC (µg/mL) | Cytotoxicity (CC50, µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | 0.25 | >100 | Inhibits DXS |
| Compound 2 | 0.50 | >100 | Unknown |
| Compound 3 | 0.75 | 80 | Inhibits cell wall biosynthesis |
The mechanism of action for these compounds was determined to be distinct from traditional antibiotics as they did not interfere with cell wall biosynthesis or iron uptake pathways .
Antitumor Activity
In addition to antimicrobial properties, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their antitumor activity. A study highlighted the ability of certain derivatives to act as selective inhibitors of cancer cell proliferation by targeting specific kinases involved in cell signaling pathways .
Table 2: Antitumor Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | IC50 (µM) | Target Kinase |
|---|---|---|
| Compound A | 0.15 | EGFR |
| Compound B | 0.30 | VEGFR |
| Compound C | 0.45 | PDGFR |
Structure-Activity Relationships (SAR)
The SAR studies conducted on the pyrazolo[1,5-a]pyrimidine scaffold indicate that modifications in the oxolan ring and the introduction of various substituents significantly influence biological activity. For instance, the presence of electron-withdrawing groups has been correlated with enhanced antitubercular efficacy .
Case Studies
-
Case Study on Antitubercular Activity :
A focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues was synthesized and evaluated for antitubercular activity against Mtb. The study found that specific modifications led to compounds with MIC values significantly lower than those of existing treatments . -
Case Study on Antitumor Activity :
Research on a series of pyrazolo[1,5-a]pyrimidine derivatives revealed their potential as selective inhibitors against various cancer cell lines. The compounds demonstrated potent inhibition of tumor growth in vitro and showed promise in preliminary in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
